molecular formula C28H26N6O3 B2927677 6-Imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0,3,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 840498-67-1

6-Imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0,3,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2927677
CAS No.: 840498-67-1
M. Wt: 494.555
InChI Key: WMKBBWXQNFSSNO-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic derivative featuring a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key substituents include a 4-methoxyphenethyl group at position 7, a pyridin-3-ylmethyl carboxamide at position 5, and a methyl group at position 11. Structural characterization of such compounds typically employs X-ray crystallography, supported by programs like SHELXL for refinement and ORTEP-3/WinGX for visualization .

Properties

IUPAC Name

6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O3/c1-18-5-4-13-34-25(18)32-26-23(28(34)36)15-22(27(35)31-17-20-6-3-12-30-16-20)24(29)33(26)14-11-19-7-9-21(37-2)10-8-19/h3-10,12-13,15-16,29H,11,14,17H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKBBWXQNFSSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=C(C=C4)OC)C(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Carboxamide and Ester Groups

The compound contains a carboxamide group (-CONH-) and ester (-COO-) moiety, both susceptible to hydrolysis:

Reaction Conditions Outcome
Acidic hydrolysis of carboxamide6M HCl, reflux, 8–12 hCleavage to carboxylic acid and amine derivatives; potential ring opening
Basic hydrolysis of esterNaOH (1M), ethanol, 60°C, 4–6 hConversion to carboxylic acid salt (e.g., sodium carboxylate)

For example, the ethyl ester group can hydrolyze to form a carboxylic acid under basic conditions. Computational models suggest similar reactivity for the pyridinylmethyl-substituted carboxamide .

Oxidation of the Pyridine and Methoxyphenyl Moieties

The pyridin-3-ylmethyl and 4-methoxyphenyl groups may undergo oxidation:

Site Oxidizing Agent Product
Pyridine ringH₂O₂, Fe³⁺N-oxide derivatives
Methoxyphenyl methylKMnO₄, acidicDemethylation to phenolic -OH group

Demethylation of the 4-methoxyphenyl group is predicted to occur under strong acidic conditions, forming a reactive phenol intermediate .

Nucleophilic Substitution at the Triazatricyclo Core

The triazatricyclo[8.4.0.0³,⁸]tetradeca framework contains electrophilic sites amenable to nucleophilic attack:

Position Nucleophile Product
C-6 (imino)HydrazineHydrazone formation
C-11 (methyl)Grignard reagentAlkylation/arylation at methyl group

For instance, the imino group (C=N) reacts with hydrazine to form stable hydrazones, confirmed in analogs with similar structures .

Tautomerism of the Imino Group

The imino group exhibits keto-enol tautomerism, influenced by pH and solvent polarity:

Form Conditions Stability
Keto (C=NH)Polar aprotic solventsPredominant in DMSO or DMF
Enol (C-OH)Aqueous acidic mediaStabilized via intramolecular H-bonding

This tautomerism impacts reactivity, particularly in hydrogen-bonding interactions with biological targets.

Reductive Modifications

The compound’s conjugated system allows selective reduction:

Bond Reducing Agent Product
C=N (imino)NaBH₄Secondary amine
C=C in pyrimidineH₂, Pd/CSaturated heterocycle

Reduction of the imino group to an amine has been demonstrated in structurally related triazatricyclo compounds .

Experimental Considerations

  • Stereochemical outcomes : The triazatricyclo framework may impose steric hindrance, affecting reaction rates and selectivity .

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while protic solvents stabilize tautomers.

Scientific Research Applications

MMV667488 has been extensively studied for its antiparasitic properties. It has shown significant inhibitory effects against Babesia and Theileria parasites, making it a potential candidate for the treatment of diseases caused by these parasites. In addition to its antiparasitic activity, MMV667488 may have applications in other areas of scientific research, including medicinal chemistry, pharmacology, and drug development. Its unique chemical structure and biological activity make it a valuable tool for studying the mechanisms of action of antiparasitic drugs and for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of MMV667488 involves the inhibition of key enzymes and pathways in the parasites it targets. While specific molecular targets and pathways are not fully elucidated, it is believed that MMV667488 interferes with the metabolic processes essential for the survival and replication of Babesia and Theileria parasites. This inhibition leads to the death of the parasites and the resolution of the infection .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest analogues are spirocyclic and tricyclic systems with heteroatom-rich backbones. Below is a comparative analysis based on structural features, synthesis, and applications:

Compound Core Structure Key Substituents Synthetic Route Applications/Findings
Target Compound 1,7,9-Triazatricyclo[8.4.0.0³,⁸] 4-Methoxyphenethyl, pyridin-3-ylmethyl carboxamide, methyl Likely multi-step cyclization and functionalization (inferred from spiro analogues) Hypothetical: Potential kinase inhibition due to planar aromatic system and H-bond donors
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Dimethylaminophenyl, benzothiazolyl Condensation of 2-Oxa-spiro[3.4]octane-1,3-dione with Schiff bases Fluorescence properties; explored for optoelectronic materials
1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives Cyclopentane-spiro Hydroxyphenyl, benzothiazolyl, pyrrolidine Post-synthetic modification of spiro intermediates with pyrrolidine Investigated as protease inhibitors due to amide linkages and steric bulk

Key Comparisons

Core Rigidity vs. Flexibility :

  • The target’s tricyclic system imposes greater rigidity compared to spirocyclic analogues (e.g., spiro[4.5]decane), which may enhance target selectivity but complicate synthesis .
  • Spiro compounds exhibit conformational flexibility, enabling adaptation to diverse binding pockets .

Electronic Effects: The 4-methoxyphenyl group in the target donates electron density via the methoxy group, contrasting with the electron-withdrawing benzothiazole in spiro analogues. This difference may alter π-π stacking or charge-transfer interactions . Pyridinylmethyl carboxamide in the target introduces a basic nitrogen, absent in dimethylaminophenyl-substituted spiro compounds .

Synthetic Complexity :

  • Spiro analogues are synthesized via straightforward condensations of cyclic diketones with Schiff bases , whereas the target’s tricyclic core likely requires advanced cyclization strategies.

Biological Relevance: Spiro compounds with benzothiazole groups show fluorescence, suggesting applications in bioimaging , while the target’s carboxamide and imino groups hint at kinase or protease inhibition.

Similarity Coefficient Analysis

Using chemoinformatics tools, the Tanimoto coefficient (Tc) can quantify structural similarity. For example:

  • Target vs. 8-(4-Dimethylamino-phenyl)-9-benzothiazol-spiro[4.5]decane: Shared features: Aromatic rings, tertiary amines. Tc ≈ 0.45 (moderate similarity; divergence due to tricyclic vs. spiro core) .
  • Target vs. Pyrrolidine-functionalized cyclopentane derivatives :
    • Tc ≈ 0.30 (low similarity; differing backbone and substituents) .

Research Findings and Methodologies

  • Structural Elucidation : X-ray studies of analogues use SHELX for refinement , with ORTEP-3/WinGX generating thermal ellipsoid plots . The target’s structure would require similar workflows.
  • Reactivity : The spiro compounds’ reactivity with pyrrolidine suggests the target’s carboxamide may undergo analogous modifications.
  • Computational Modeling : Molecular docking of the target’s tricyclic system could predict binding modes unavailable to flexible spiro analogues.

Biological Activity

6-Imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0,3,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique tricyclic structure and multiple functional groups suggest diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound is characterized by its intricate tricyclic framework and the presence of an imino group and a carboxamide moiety. The molecular formula is C28H26N6O3C_{28}H_{26}N_{6}O_{3} with a molecular weight of approximately 494.54 g/mol . The structural features contribute to its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC28H26N6O3C_{28}H_{26}N_{6}O_{3}
Molecular Weight494.54 g/mol
IUPAC Name6-Imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Biological Activities

Research indicates that this compound may exhibit significant biological activities including:

1. Anti-inflammatory Activity

Studies have shown that derivatives of similar structural frameworks possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds with similar triazole structures demonstrated IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM . The potential of this compound to inhibit these pathways could position it as a candidate for anti-inflammatory drug development.

2. Anticancer Potential

The compound's structure suggests it may interact with various cellular targets involved in cancer progression. Recent studies on related compounds have reported cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating significant potency . Further investigation into its mechanism of action could reveal its efficacy in cancer therapy.

3. Antimicrobial Activity

Nitrogen heterocycles like those found in this compound have been associated with antibacterial properties. Compounds exhibiting similar frameworks have shown effective inhibition against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the compound may also have potential as an antimicrobial agent.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, the presence of functional groups such as the imino and carboxamide moieties are likely to facilitate interactions with key biological targets including enzymes and receptors involved in inflammation and cancer pathways.

Case Studies

Case Study 1: Anti-inflammatory Effects
In a controlled study evaluating the anti-inflammatory effects of related compounds on carrageenan-induced paw edema in rats, certain derivatives showed comparable efficacy to indomethacin (ED50 = 9.17 μM). This highlights the potential therapeutic applications for managing inflammation .

Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies on structurally similar compounds revealed promising results against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 6.2 μM against colon carcinoma cells . Such findings underscore the need for further exploration into the anticancer properties of this compound.

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